molecular formula C13H12O2 B1202448 Dehydrotremetone CAS No. 3015-20-1

Dehydrotremetone

Cat. No. B1202448
CAS RN: 3015-20-1
M. Wt: 200.23 g/mol
InChI Key: DMYZBECNVZSNRN-UHFFFAOYSA-N
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Description

Dehydrotremetone is a member of benzofurans.

Scientific Research Applications

Biosynthesis in Plants

Dehydrotremetone's biosynthesis in plants like Eupatorium rugosum has been a subject of research. Studies involving the feeding of radioactive precursors to plants have elucidated that the acetophenone moiety of dehydrotremetone is derived from acetate via the polyacetate pathway. The furan ring and its side chain formation involve an isoprenoid compound, highlighting the complex biosynthetic pathways in plant systems (Lin Tsung-Jen & P. Heinstein, 1974).

Toxicity Studies

Research has also focused on the isolation of toxic components in plants like white snakeroot, where dehydrotremetone is present. It's observed that dehydrotremetone is not toxic even after microsomal activation, unlike tremetone. This finding is significant in understanding the sporadic toxicity of white snakeroot plants and extracts (R. Beier et al., 1993).

Chemical Synthesis

The chemical synthesis of dehydrotremetone, including the development of 'one-pot' procedures and selective Wittig synthesis, has been explored. These synthetic methods are crucial for creating dehydrotremetone in the laboratory for further research and potential applications (Csékei Márton et al., 2004); (J. Elix, 1971).

properties

CAS RN

3015-20-1

Product Name

Dehydrotremetone

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

1-(2-prop-1-en-2-yl-1-benzofuran-5-yl)ethanone

InChI

InChI=1S/C13H12O2/c1-8(2)13-7-11-6-10(9(3)14)4-5-12(11)15-13/h4-7H,1H2,2-3H3

InChI Key

DMYZBECNVZSNRN-UHFFFAOYSA-N

SMILES

CC(=C)C1=CC2=C(O1)C=CC(=C2)C(=O)C

Canonical SMILES

CC(=C)C1=CC2=C(O1)C=CC(=C2)C(=O)C

Other CAS RN

3015-20-1

synonyms

dehydrotremetone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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